molecular formula C24H30O8 B10783973 Desaspidin CAS No. 60842-45-7

Desaspidin

Cat. No.: B10783973
CAS No.: 60842-45-7
M. Wt: 446.5 g/mol
InChI Key: XDIZFCKCCMUFFG-UHFFFAOYSA-N
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Description

Desaspidin is a phlorobutyrophenone derivative known for its role as a nonspecific uncoupler of photophosphorylation. It has been studied for its inhibitory effects on various types of photophosphorylation, making it a compound of interest in both plant physiology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desaspidin can be synthesized through the condensation of phloroglucinol with butyrophenone derivatives. The reaction typically involves the use of acidic or basic catalysts to facilitate the condensation process. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Desaspidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Desaspidin exerts its effects by uncoupling photophosphorylation, a process that disrupts the normal flow of electrons during photosynthesis. This uncoupling action is influenced by the oxidation-reduction state of the system, with reducing conditions enhancing its inhibitory effect. The compound interacts with photosystem I of chloroplasts, leading to a decrease in the efficiency of noncyclic photophosphorylation .

Comparison with Similar Compounds

Uniqueness of Desaspidin: this compound is unique in its ability to consistently inhibit all types of cyclic photophosphorylation and the photophosphorylation coupled with the reduction of nicotinamide adenine dinucleotide phosphate by ascorbate-dichlorophenol indophenol. Its inhibitory effect is also highly sensitive to the oxidation-reduction state of the system, distinguishing it from other similar compounds .

Properties

CAS No.

60842-45-7

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3

InChI Key

XDIZFCKCCMUFFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Origin of Product

United States

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